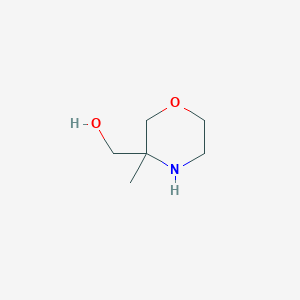

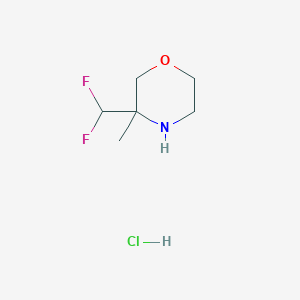

3-(Difluoromethyl)-3-methylmorpholine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds with difluoromethyl groups has been a topic of interest in recent years. For instance, a study discusses the synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties . Another study discusses the recent advances made in difluoromethylation processes based on X–CF2H bond formation .Chemical Reactions Analysis

The chemical reactions involving difluoromethyl groups have been studied extensively. For example, a study discusses the targeting of the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC), a powerful approach in the fight against diverse viruses . Another study discusses the recent advances in difluoromethylation processes .Applications De Recherche Scientifique

Biomedical Applications: Fluorinated Protein and Peptide Materials

Fluorination is a powerful design strategy in biomedical applications, particularly for imparting unique functionality to biomacromolecules. The incorporation of fluorine into protein and peptide sequences can lead to enhanced chemical and thermostability, making them suitable for use as biomimetic therapeutics, drug delivery vehicles, and bioimaging modalities .

Drug Discovery: Synthesis of Fluorinated Compounds

In medicinal chemistry, the combination of fluorine atoms with amide groups has proven to be a fruitful strategy. The presence of fluorine can increase the metabolic stability of drug compounds, as well as improve other desirable properties such as target selectivity and binding affinity .

Pharmaceutical Stability: Metabolic Resistance

The strong electron-withdrawing tendencies of fluorine confer additional stability to pharmaceuticals. This stability is crucial for drugs to resist rapid metabolic degradation in the human body, thereby prolonging their circulation times and enhancing their overall efficacy .

Therapeutic Research: Hydrophobic Effect Utilization

Research has utilized the hydrophobic effect of fluorine to exploit the hydrophobic core of coiled-coils for therapeutic applications. This includes the development of new therapeutic agents that can better interact with biological targets due to the unique properties of fluorinated compounds .

Drug Delivery Systems: Enhanced Delivery Vehicles

Fluorinated compounds can be designed to form part of drug delivery systems, where their stability and hydrophobic characteristics can be leveraged to transport therapeutic agents more effectively within the body .

Bioimaging: Contrast Agents and Tracers

The unique physicochemical properties of fluorinated compounds make them excellent candidates for use in bioimaging. They can serve as contrast agents or tracers, providing clearer images for diagnostic purposes .

Mécanisme D'action

Target of Action

Similar compounds such as difluoromethylornithine (dfmo, eflornithine) are known to inhibit ornithine decarboxylase (odc), a key enzyme in the polyamine biosynthetic pathway . This pathway is crucial in the fight against diverse viruses, including SARS-CoV-2 .

Mode of Action

Compounds like dfmo, which are odc inhibitors, work by irreversibly binding to odc and inhibiting its function . This prevents the conversion of ornithine to putrescine, a critical step in polyamine biosynthesis .

Biochemical Pathways

The compound likely affects the polyamine biosynthetic pathway by inhibiting ODC . Polyamines are essential for cell growth and differentiation, and their dysregulation can lead to various diseases, including cancer . By inhibiting ODC, the compound may disrupt this pathway and affect downstream cellular processes.

Result of Action

By analogy with dfmo, it might inhibit the synthesis of polyamines, leading to reduced cell proliferation and potentially exerting antiviral effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(difluoromethyl)-3-methylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c1-6(5(7)8)4-10-3-2-9-6;/h5,9H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZBLTQODJZSGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-3-methylmorpholine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2995654.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2995658.png)

![1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995664.png)